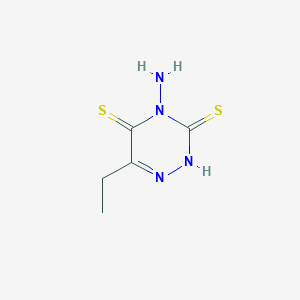
4-Amino-6-ethyl-1,2,4-triazine-3,5(2H,4H)-dithione
Description
4-Amino-6-ethyl-1,2,4-triazine-3,5(2H,4H)-dithione is a heterocyclic compound that belongs to the triazine family. This compound is characterized by its unique structure, which includes a triazine ring with amino and ethyl substituents, as well as dithione groups. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Properties
CAS No. |
61610-06-8 |
|---|---|
Molecular Formula |
C5H8N4S2 |
Molecular Weight |
188.3 g/mol |
IUPAC Name |
4-amino-6-ethyl-2H-1,2,4-triazine-3,5-dithione |
InChI |
InChI=1S/C5H8N4S2/c1-2-3-4(10)9(6)5(11)8-7-3/h2,6H2,1H3,(H,8,11) |
InChI Key |
GPDYVUBGHVTTIW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NNC(=S)N(C1=S)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-ethyl-1,2,4-triazine-3,5(2H,4H)-dithione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarbodithioate with formamidine acetate. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-ethyl-1,2,4-triazine-3,5(2H,4H)-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert dithione groups to thiol groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. Reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted triazine derivatives, depending on the nucleophile used.
Scientific Research Applications
4-Amino-6-ethyl-1,2,4-triazine-3,5(2H,4H)-dithione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Amino-6-ethyl-1,2,4-triazine-3,5(2H,4H)-dithione involves its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. The dithione groups can form strong interactions with metal ions, making the compound a potential ligand in coordination chemistry. Additionally, the triazine ring can participate in π-π stacking interactions, contributing to its binding affinity with various biomolecules.
Comparison with Similar Compounds
Similar Compounds
4-Amino-6-methyl-1,2,4-triazine-3,5(2H,4H)-dione: Similar structure but with a methyl group instead of an ethyl group.
2-Methyl-4-amino-6-methoxy-s-triazine: Contains a methoxy group and is a metabolite of the herbicide thifensulfuron-methyl.
6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione: Hydroxy-substituted triazine derivative with potential as a D-amino acid oxidase inhibitor.
Uniqueness
4-Amino-6-ethyl-1,2,4-triazine-3,5(2H,4H)-dithione is unique due to its combination of amino, ethyl, and dithione substituents, which confer distinct chemical reactivity and biological activity. The presence of dithione groups allows for strong interactions with metal ions, making it a valuable ligand in coordination chemistry. Additionally, its potential therapeutic properties and applications in advanced materials highlight its versatility and importance in scientific research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


